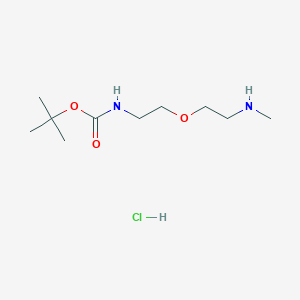
N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride”, also known as “N-Boc-MeAEEOH”, is a chemical compound with the molecular formula C10H23ClN2O3 . It is a valuable intermediate in the synthesis of various compounds.
Molecular Structure Analysis
The molecular weight of “N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride” is 254.75 g/mol . The canonical SMILES representation isCC(C)(C)OC(=O)NCCOCCNC.Cl . Physical And Chemical Properties Analysis
“N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride” has a molecular weight of 254.75 g/mol and a molecular formula of C10H22N2O3·HCl . It has a complexity of 178, a topological polar surface area of 59.6Ų, and a rotatable bond count of 8 .Scientific Research Applications
Pharmacokinetics Studies : Research on the pharmacokinetics of drugs like mexiletine, which shares structural similarities with N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride, helps in understanding how such compounds are absorbed, distributed, metabolized, and excreted in the body. A study on mexiletine demonstrated no significant age-related differences in its pharmacokinetic parameters, which could inform dosing considerations for related compounds (el Allaf et al., 1986).
Toxicology and Safety Studies : Investigating the toxicological profiles and safety of chemical compounds is crucial for their application in scientific research. Studies on drugs like mebeverine, which is metabolized into N-substituted ethylamphetamine derivatives, help in understanding the potential toxicological implications and safety profiles of structurally related compounds, including N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride (Kraemer et al., 2001).
Radiopharmaceutical Applications : The development of synthetic polymers for use in blood pool imaging demonstrates the potential of chemically engineered compounds in diagnostic imaging and medical research. Such studies provide a framework for exploring the use of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride in the development of novel imaging agents and diagnostic tools (Callahan et al., 1998).
properties
IUPAC Name |
tert-butyl N-[2-[2-(methylamino)ethoxy]ethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3.ClH/c1-10(2,3)15-9(13)12-6-8-14-7-5-11-4;/h11H,5-8H2,1-4H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINSJAJEEZREPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCNC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)
![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)

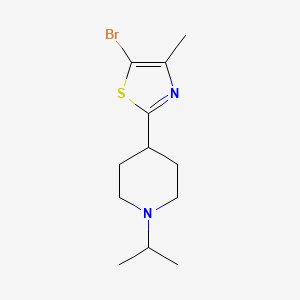
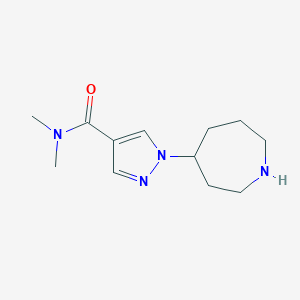
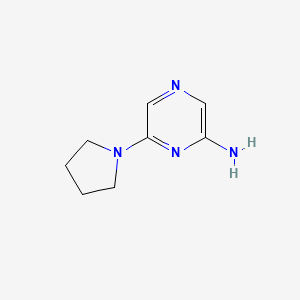
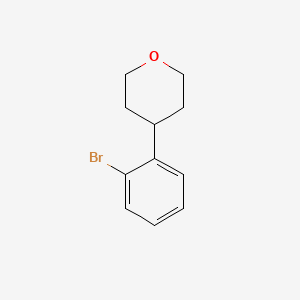

![Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate](/img/structure/B1376788.png)
![4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B1376790.png)

![4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1376793.png)
![5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid](/img/structure/B1376794.png)